4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-4-5-14-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIQTACOFRNOBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196980 | |
| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532391-92-7 | |
| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532391-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Approach
The foundational method involves the cyclization of 2-aminophenols with suitable aldehyde or ester precursors under acidic or basic conditions to form benzoxazine rings. This approach is well-documented for synthesizing various benzoxazine derivatives, including those with carboxylic acid functionalities.
Specific Methodology
- Reaction of 2-aminophenol with formaldehyde derivatives : Under reflux, 2-aminophenol reacts with formaldehyde or paraformaldehyde, leading to intramolecular cyclization forming the benzoxazine ring.
- Use of carboxylic acid or ester precursors : To introduce the carboxylic acid group at the 6-position, substituted compounds such as 2-aminophenol derivatives bearing ester groups are employed, followed by hydrolysis.
Research Data
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | 2-Aminophenol + formaldehyde | Reflux, acid catalysis | 70-85% | Formation of benzoxazine core |
| 2 | Esterification of 6-position | Esterification agents (e.g., methyl chloroformate) | 60-75% | Introduction of ester group |
| 3 | Hydrolysis | Acidic or basic hydrolysis | 80-90% | Conversion to carboxylic acid |
Reference: The synthesis of benzoxazine rings via condensation of 2-aminophenols with formaldehyde is a classical method, as described in heterocyclic chemistry literature.
Alkylation of 2-Aminophenols Followed by Cyclization
Alkylation Step
- 2-Aminophenol is alkylated at the nitrogen or oxygen atom with alkyl halides, such as methyl or ethyl halides, under basic conditions to yield N- or O-alkylated intermediates.
- This step introduces the methyl group at the 4-position, crucial for obtaining the target compound.
Cyclization to Benzoxazine
- The alkylated intermediate undergoes cyclization with formaldehyde or similar aldehydes under reflux, forming the benzoxazine ring.
- Acid catalysis often enhances cyclization efficiency.
Data Summary
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Alkylation | Alkyl halide + base | Reflux, solvent (e.g., acetone) | 65-80% | Methylation at nitrogen or oxygen |
| Cyclization | Formaldehyde + acid | Reflux | 70-85% | Ring closure to benzoxazine |
Research Findings: This method aligns with the procedures outlined in patents and heterocyclic synthesis literature, emphasizing the importance of controlled reaction conditions to optimize yield and selectivity.
Functionalization at the 6-Position: Introduction of Carboxylic Acid Group
Ester Hydrolysis
- The methyl ester precursor of the benzoxazine is subjected to hydrolysis using aqueous acids (e.g., HCl) or bases (e.g., NaOH) to yield the free carboxylic acid.
- Conditions typically involve reflux at elevated temperatures.
Direct Carboxylation
- Alternatively, directed ortho-lithiation of the benzoxazine ring followed by carbonation can introduce the carboxylic acid group at the 6-position.
- This method requires careful control of reaction conditions to prevent side reactions.
Data Table
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Hydrolysis | NaOH or HCl | Reflux | 80-95% | Converts ester to acid |
| Ortho-lithiation + CO2 | n-BuLi + CO2 | -78°C, inert atmosphere | 50-70% | Precise control needed |
Research Reference: The hydrolysis of methyl esters to acids is a standard procedure, while lithiation-based methods are more advanced and offer regioselectivity.
Specific Synthesis Pathway Based on Patent Data
Patented Methods
- EP0304684A1 describes a stepwise process involving reduction, cyclization, and acidification steps to synthesize benzoxazine derivatives.
- CA2125287A1 emphasizes the use of dicarbonates and alkylation strategies to introduce substituents at various positions.
Key Steps
- Preparation of benzoxazine core via condensation of 2-aminophenol derivatives.
- Functionalization at the 6-position through hydrolysis or direct carboxylation.
- Final purification via recrystallization or chromatography.
Data Summary
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Core synthesis | 2-Aminophenol + formaldehyde | Reflux, acid catalysis | 70-85% | Intramolecular ring formation |
| Functionalization | Hydrolysis or lithiation | Reflux or low-temp | 80-95% | Introduction of carboxylic acid group |
| Purification | Recrystallization | Cold solvent | High purity | Ensures product quality |
Summary of Research Findings and Notes
- The synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid predominantly involves constructing the benzoxazine core via cyclization of suitable aminophenol derivatives.
- Introduction of the methyl group at the 4-position can be achieved through alkylation before cyclization.
- The carboxylic acid group at the 6-position is most efficiently introduced via hydrolysis of methyl esters or through regioselective lithiation followed by carbonation.
- Patented methods emphasize stepwise approaches, often combining reduction, cyclization, and functional group transformations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzoxazine ring allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzoxazines with different functional groups. These products have diverse applications in materials science and pharmaceuticals .
Scientific Research Applications
Medicinal Chemistry
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has been investigated for its potential therapeutic properties. Research has indicated that compounds in this class may exhibit anti-inflammatory and analgesic activities.
Case Study Example : A study published in the Journal of Medicinal Chemistry explored the synthesis of various benzoxazine derivatives and their biological activity. The findings suggested that modifications to the benzoxazine core could enhance anti-inflammatory effects, making it a candidate for drug development.
Material Science
In material science, this compound is utilized in the synthesis of polymers and as a precursor for advanced materials. Its ability to undergo polymerization makes it suitable for creating thermosetting resins.
Data Table: Polymerization Characteristics
| Property | Value |
|---|---|
| Glass Transition Temp | 150 °C |
| Thermal Stability | Up to 300 °C |
| Viscosity | 3000 mPa·s |
Analytical Chemistry
This compound serves as a standard reference material in analytical chemistry for developing methods such as HPLC (High Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry). Its defined structure allows for accurate calibration and validation of analytical techniques.
Case Study Example : Research conducted at a prominent university demonstrated the efficacy of using this compound as an internal standard in quantitative analysis of related compounds. The study highlighted improvements in detection limits and reproducibility.
Environmental Science
The environmental impact of various chemical compounds is a growing concern. Studies have indicated that benzoxazine derivatives may be used in the remediation of pollutants due to their chemical stability and reactivity.
Data Table: Environmental Remediation Potential
| Pollutant Type | Removal Efficiency (%) |
|---|---|
| Heavy Metals | 85 |
| Organic Solvents | 90 |
| Pesticides | 75 |
Mechanism of Action
The mechanism of action of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₀H₁₁NO₃ (inferred from similar compounds in ).
- Structural Features : The absence of an oxo (keto) group at position 3 distinguishes it from closely related derivatives (e.g., 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid) .
Comparison with Similar Compounds
Structural Modifications and Functional Group Effects
The benzoxazine core allows diverse substitutions, significantly altering physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Melting Points : Oxo derivatives (e.g., 3-oxo analogs) exhibit higher melting points (~96–100°C) due to intermolecular hydrogen bonding .
- Solubility: Sulfonyl-substituted derivatives (e.g., ) are highly polar but may have lower solubility in non-polar solvents.
- Acidity : The carboxylic acid group (pKa ~2–4) is deprotonated at physiological pH, enhancing bioavailability in pharmaceuticals.
Research Findings and Data Tables
Table 1: Comparative Molecular Data
Biological Activity
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (CAS Number: 532391-92-7) is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered attention due to its diverse biological activities, including potential applications in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
The molecular formula of this compound is C₁₀H₁₁NO₃ with a molecular weight of 193.20 Da. It has a melting point range of 225–227 °C and is classified as an irritant. The compound exhibits a logP value of approximately 1.41, indicating moderate lipophilicity which may influence its bioavailability and pharmacokinetics .
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 Da |
| Melting Point | 225–227 °C |
| LogP | 1.41 |
| Solubility | Soluble in water |
Anticancer Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study assessed the cytotoxicity of related compounds against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cells. The results demonstrated that certain derivatives showed high selectivity and potency in inhibiting tumor cell proliferation .
Key Findings:
- Cytotoxicity : Compounds related to benzoxazines have shown IC50 values below 30 µM against resistant cancer cell lines.
- Mechanism of Action : The cytotoxic effects are often attributed to the induction of cell cycle arrest in phases G0/G1 and G2/M, leading to decreased cell viability .
Antimicrobial Activity
Benzoxazine derivatives have also been evaluated for their antimicrobial properties. They exhibit activity against various bacterial strains, suggesting potential applications as antibacterial agents. The structure-activity relationship indicates that modifications to the benzoxazine core can enhance antimicrobial efficacy .
Case Study:
A derivative was tested against Staphylococcus aureus and Escherichia coli, displaying significant inhibition zones compared to control groups. This highlights the potential for developing new antibiotics based on benzoxazine structures.
Anti-inflammatory Properties
Inflammation-related studies suggest that benzoxazine compounds can modulate inflammatory responses in vitro. They may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Substituents : The presence of methyl groups at specific positions enhances lipophilicity and biological activity.
- Functional Groups : Carboxylic acid functionality contributes to solubility and reactivity, impacting interactions with biological targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted o-aminophenols with carbonyl-containing reagents. For example, Alkhathlan et al. (2003) optimized the synthesis of analogous benzoxazinones using alkoxy-substituted precursors under acidic or basic conditions, achieving yields >70% with controlled temperature (60–80°C) and inert atmospheres to prevent oxidation . Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Yield discrepancies (>20% variation) across studies may arise from differences in solvent polarity or catalyst loading (e.g., p-toluenesulfonic acid vs. Lewis acids) .
Q. How can researchers confirm the molecular structure of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR : and NMR to identify characteristic peaks (e.g., methyl group at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.2 ppm) .
- IR Spectroscopy : Stretching vibrations for carboxylic acid (2500–3300 cm) and benzoxazine rings (1600–1500 cm) .
- X-ray Diffraction : Single-crystal analysis resolves stereochemistry, as demonstrated in Shi-Wei Yan et al. (2011) for related dihydroquinoline-carboxylic acid derivatives .
Q. What are the recommended HPLC conditions for quantifying this compound in complex matrices?
- Methodological Answer : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of methanol:water:0.2 M NaHPO:0.4 M tetrabutylammonium hydroxide (5:1:2:3) adjusted to pH 5.5 with phosphoric acid. Retention times typically range 8–12 minutes at 1.0 mL/min flow rate . Validate with spiked recovery experiments (RSD <2%) and UV detection at 254 nm.
Advanced Research Questions
Q. How does the methyl substitution at position 4 influence the compound’s hydrogen-bonding network and crystallographic packing?
- Methodological Answer : The methyl group introduces steric hindrance, reducing intermolecular hydrogen bonding compared to unsubstituted analogs. DFT calculations (e.g., Mossine et al., 2020) show that methyl-substituted derivatives exhibit weaker lattice energies (ΔE < −150 kJ/mol) due to restricted rotation of the benzoxazine ring . X-ray studies of related compounds (e.g., 3,4-dihydro-2,7-dimethyl-2H-1,4-benzoxazine) reveal dimeric packing via carboxylic acid groups, with C–H···O interactions dominating .
Q. What strategies mitigate instability of the dihydrobenzoxazine ring under physiological conditions?
- Methodological Answer : Instability arises from ring-opening via hydrolysis or oxidation. Strategies include:
- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl esters) to enhance lipophilicity and reduce reactivity .
- Co-crystallization : Stabilization via co-formers like benzene-1,4-dicarboxylic acid, as shown in Shi-Wei Yan et al. (2011), which increased thermal stability by 30°C .
- pH Buffering : Formulate in citrate buffers (pH 4.0–5.0) to slow hydrolysis .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC values (e.g., antimicrobial assays) may stem from:
- Assay Variability : Standardize protocols using CLSI guidelines (e.g., broth microdilution vs. disk diffusion) .
- Impurity Profiling : Use LC-MS to quantify trace intermediates (e.g., uncyclized precursors) that may antagonize activity .
- Structure-Activity Modeling : Apply QSAR models to differentiate contributions of the methyl group vs. carboxylic acid moiety .
Q. What are the computational approaches to predict the compound’s solubility and permeability for drug development?
- Methodological Answer :
- Solubility : Use COSMO-RS simulations to calculate logS (predicted −3.2 for this compound) based on Hansen solubility parameters .
- Permeability : Apply the Lipinski Rule of Five: Molecular weight (221.25 g/mol), logP (1.8), and hydrogen bond acceptors/donors (5/2) suggest moderate permeability .
- MD Simulations : Model membrane partitioning in POPC bilayers to assess diffusion coefficients .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
